molecular formula C21H23BrN2O3 B2367879 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 1448070-78-7

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No. B2367879
M. Wt: 431.33
InChI Key: JJHUGEGSNDUYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as BPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BPP is a propanamide derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Pharmacological Applications

Compounds with structures related to the one have been explored for their pharmacological potential. For instance, derivatives of morpholine and biphenyl have been studied for their anticonvulsant, antimicrobial, and tyrosinase inhibitory activities. The biphenyl ester derivatives have shown significant anti-tyrosinase activities, suggesting potential use in treatments for conditions like hyperpigmentation (Kwong et al., 2017). Similarly, morpholinyl- and methylpiperazinylacyloxyalkyl derivatives of naproxen have been synthesized for enhanced topical drug delivery, indicating the adaptability of these structures in developing prodrugs with improved pharmacokinetic properties (Rautio et al., 2000).

Synthesis and Molecular Design

The versatility of morpholine and biphenyl derivatives in synthesis and molecular design is evident from their use in creating a wide variety of compounds with potential biological activity. For example, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs highlights the utility of these frameworks in designing molecules with desired pharmacological properties (Rautio et al., 2000). Additionally, the synthesis of biphenyl ester derivatives for tyrosinase inhibition demonstrates the application of these chemical structures in addressing specific enzymatic pathways (Kwong et al., 2017).

properties

IUPAC Name

3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHUGEGSNDUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.